Diisopropyldichlorosilane

Catalog No.
S779248
CAS No.
7751-38-4
M.F
C6H14Cl2Si
M. Wt
185.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyldichlorosilane

CAS Number

7751-38-4

Product Name

Diisopropyldichlorosilane

IUPAC Name

dichloro-di(propan-2-yl)silane

Molecular Formula

C6H14Cl2Si

Molecular Weight

185.16 g/mol

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(Cl)Cl

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl

The exact mass of the compound Dichlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diisopropyldichlorosilane (CAS 7751-38-4) is a bifunctional organosilicon reagent primarily procured for diol protection, solid-phase synthesis linker generation, and protein nanoparticle crosslinking. Characterized by its two bulky isopropyl groups, it provides a precisely tuned steric environment that bridges the gap between highly reactive but unstable dimethylsilanes and the often overly hindered di-tert-butyl analogs. In industrial and advanced laboratory settings, it is utilized to form stable diisopropylsilylene tethers for ring-closing metathesis, to construct fluoride-cleavable silyl acetal linkers for oligonucleotide synthesis, and to crosslink protein-based microparticles for controlled-release drug delivery while preserving native secondary structures [1].

Substituting Diisopropyldichlorosilane with cheaper or more common analogs frequently results in process failure due to mismatched steric profiles. Using dimethyldichlorosilane yields dimethylsilylene protecting groups that are highly susceptible to premature hydrolysis during aqueous workups or cleavage by nucleophiles, leading to severe yield losses in multi-step syntheses [1]. Conversely, attempting to substitute with di-tert-butyldichlorosilane introduces excessive steric bulk, which often drastically reduces coupling rates with secondary or hindered alcohols, requiring harsh elevated temperatures (45–90 °C) and specialized catalysts that can degrade sensitive substrates. Furthermore, in solid-phase linker synthesis, lacking the specific isopropyl steric bulk leads to the formation of unwanted symmetric dimers, complicating purification and reducing the loading efficiency of the solid support [2].

Steric Prevention of Symmetric Dimerization in Solid-Phase Linkers

In the synthesis of fluoride-cleavable biotinylation phosphoramidites for oligonucleotide labeling, the choice of silane dictates the purity of the linker. When reacting with tertiary alcohols, Diisopropyldichlorosilane completely suppresses the formation of unwanted symmetric dimers due to its specific steric hindrance. In contrast, using less bulky silanes or primary/secondary alcohols leads to significant symmetric dimer side-products, which consume valuable precursors and require complex chromatographic purification[1].

Evidence DimensionSymmetric dimer side-product formation
Target Compound DataUnwanted symmetric dimer not detected (0%)
Comparator Or BaselineLess sterically hindered silanes / primary alcohols (Significant dimer formation leading to material loss)
Quantified DifferenceComplete suppression of dimerization
ConditionsReaction with tertiary alcohols in DMF with diisopropylethylamine and imidazole at 0 °C

Eliminating dimer formation streamlines purification and maximizes the yield of high-value cleavable linkers for automated DNA/RNA synthesis.

Enhanced Hydrolytic Stability of Silylene Tethers

For the protection of 1,2- and 1,3-diols or the creation of tethers for ring-closing metathesis, the stability of the resulting silylene group is critical. Diisopropyldichlorosilane forms diisopropylsilylene derivatives that exhibit substantially higher stability against hydrolysis and nucleophilic attack compared to baseline dimethylsilylenes. While dimethyldichlorosilane derivatives often degrade during standard aqueous workups, the diisopropyl variants survive multi-step transformations, yet remain selectively cleavable under mild fluoride conditions[1].

Evidence DimensionSilylene tether stability during multi-step synthesis
Target Compound DataHigh stability (survives aqueous workup and basic conditions)
Comparator Or BaselineDimethyldichlorosilane (Low stability, prone to premature hydrolysis)
Quantified DifferenceSignificant increase in multi-step survival rate
ConditionsStandard aqueous workup and subsequent organometallic/basic reaction conditions

Procuring the diisopropyl variant prevents catastrophic yield losses caused by premature deprotection during complex synthetic sequences.

Balanced Coupling Kinetics Without Extreme Hindrance

While di-tert-butyldichlorosilane provides maximum stability, its extreme steric hindrance severely retards its reaction with diols, often requiring aggressive heating (45–90 °C) and the addition of HOBt to achieve acceptable yields. Diisopropyldichlorosilane offers a superior kinetic profile, reacting efficiently with diols and tertiary alcohols at or below room temperature (e.g., 0 °C to ambient) while still providing a robust, sterically protected linkage .

Evidence DimensionRequired coupling conditions for diol/alcohol protection
Target Compound DataEfficient coupling at 0 °C to room temperature
Comparator Or BaselineDi-tert-butyldichlorosilane (Requires 45–90 °C and HOBt catalyst)
Quantified Difference45–90 °C reduction in required process temperature
ConditionsSilylation of hindered alcohols or diols in polar aprotic solvents

Lowering the required reaction temperature protects thermosensitive substrates and reduces energy and catalyst costs in scaled-up manufacturing.

Structural Preservation in Protein Nanoparticle Crosslinking

In the formulation of controlled-release biologics, Diisopropyldichlorosilane is utilized to crosslink bovine serum albumin (BSA) microparticles. Mass spectrometric and circular dichroism (CD) analyses confirm that functionalization with this silane occurs throughout the bulk of the particle and, crucially, retains the native secondary structure of the released protein. Alternative crosslinkers like glutaraldehyde can alter epitopes and induce immunogenicity, while non-crosslinked particles dissolve too rapidly for sustained delivery [1].

Evidence DimensionProtein secondary structure retention post-release
Target Compound DataSecondary structure retained (confirmed by CD)
Comparator Or BaselineGlutaraldehyde crosslinking (Prone to epitope alteration and immunogenicity)
Quantified DifferencePreservation of native biologic conformation
ConditionsCrosslinking of PRINT-fabricated BSA micro-toroids at room temperature

Ensures that therapeutic proteins maintain their efficacy and non-immunogenic profile when formulated into slowly-dissolving delivery vehicles.

Automated Oligonucleotide Synthesis Linkers

Where this compound is the right choice for synthesizing fluoride-cleavable silyl acetal linkers (e.g., for reversible 5'-end biotinylation). Its specific steric bulk prevents the symmetric dimerization of tertiary alcohols, ensuring high-purity phosphoramidite precursors that streamline downstream purification [1].

Diol Tethering for Ring-Closing Metathesis (RCM)

Where this compound is the right choice for temporarily bridging two hydroxyl groups to pre-organize a molecule for RCM. It provides the necessary hydrolytic stability that dimethylsilanes lack, without the sluggish coupling kinetics and high temperature requirements of di-tert-butylsilanes [2].

Controlled-Release Protein Microparticles

Where this compound is the right choice as a biocompatible crosslinking agent for protein-based therapeutics, such as BSA nanoparticles. It controls aqueous dissolution rates while preserving the structural integrity and secondary structure of the active biologic, avoiding the immunogenic risks of glutaraldehyde [3].

Bifunctional Nucleoside Protection

Where this compound is the right choice to simultaneously protect 3'- and 5'-hydroxyl groups in nucleoside chemistry, specifically when a tighter, single-silicon diisopropylsilylene bridge is required instead of the larger 8-membered ring formed by standard tetraisopropyldisiloxane (TIPDS) groups .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Diisopropyldichlorosilane

Dates

Last modified: 08-15-2023

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